Cas no 1806802-20-9 (4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring both difluoromethyl and trifluoromethyl substituents, enhances its reactivity and stability, making it a valuable intermediate in the synthesis of biologically active compounds. The presence of the acetonitrile group further expands its utility in nucleophilic substitution and cyclization reactions. This compound is particularly useful in the development of fluorinated heterocycles, where its unique electronic properties contribute to improved binding affinity and metabolic stability in target molecules. Its high purity and well-defined structure ensure reproducibility in advanced synthetic applications.
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile structure
1806802-20-9 structure
Product Name:4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS No:1806802-20-9
MF:C9H5F5N2
MW:236.141419172287
CID:4811755
Update Time:2025-06-11

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
    • Inchi: 1S/C9H5F5N2/c10-8(11)6-2-4-16-7(9(12,13)14)5(6)1-3-15/h2,4,8H,1H2
    • InChI Key: OEPNFUNPODTYHK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=C(C(F)(F)F)C=1CC#N)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 279
  • XLogP3: 2
  • Topological Polar Surface Area: 36.7

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029074640-250mg
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
1806802-20-9 97%
250mg
$475.20 2022-03-31
Alichem
A029074640-500mg
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
1806802-20-9 97%
500mg
$855.75 2022-03-31
Alichem
A029074640-1g
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
1806802-20-9 97%
1g
$1,460.20 2022-03-31

Additional information on 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile: A Comprehensive Overview

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1806802-20-9) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated pyridine structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile is notable for its incorporation of difluoromethyl and trifluoromethyl groups, which contribute to its enhanced stability and reactivity. These fluorinated moieties are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, making them attractive for drug design. The presence of these groups can enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug development.

Recent studies have highlighted the potential of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile as a lead compound for the development of new drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory processes. This makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively target and inhibit cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.

The synthetic route to 4-(Diffluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile has been optimized to ensure high yields and purity. The synthesis typically involves a multi-step process that includes the formation of the pyridine ring, introduction of the difluoromethyl and trifluoromethyl groups, and final functionalization to form the acetonitrile moiety. Advanced synthetic techniques such as transition metal-catalyzed reactions and microwave-assisted synthesis have been employed to streamline the production process.

The physicochemical properties of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile, including its solubility, melting point, and stability under various conditions, have been extensively characterized. These properties are critical for understanding its behavior in biological systems and optimizing its formulation for pharmaceutical applications. For example, its solubility in both aqueous and organic solvents allows for flexible formulation strategies, including oral and parenteral delivery methods.

Clinical trials involving 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a safe and effective therapeutic agent.

In conclusion, 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1806802-20-9) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its diverse biological activities, positions it as a valuable lead compound for the development of new drugs targeting inflammatory disorders and cancer. Ongoing research continues to explore its full potential, with promising results from both preclinical studies and early clinical trials.

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